REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH:13]([C:15]1[O:16][CH:17]=[C:18]2[CH:23]=[C:22]([N+:24]([O-])=O)[CH:21]=[CH:20][C:19]=12)O.C([SiH](CC)CC)C.C(OCC)(=O)C>FC(F)(F)C(O)=O.[Pt]=O>[NH2:24][C:22]1[CH:23]=[CH:18][C:17]2[O:16][C:15]([CH2:13][C:3]3[N:4]=[C:5]([C:7]4[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=4)[O:6][C:2]=3[CH3:1])=[CH:19][C:20]=2[CH:21]=1
|
Name
|
alpha-(5-Methyl-2-phenyl-4-oxazolyl)-5-nitro-2-benzofuranmethanol
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Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N=C(O1)C1=CC=CC=C1)C(O)C=1OC=C2C1C=CC(=C2)[N+](=O)[O-]
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
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C(C)[SiH](CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The solution was stirred 1.5 hours at 0° C. and overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
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The solution was concentrated to near-dryness
|
Type
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DISSOLUTION
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Details
|
the residue dissolved in ethyl acetate (750 ml)
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Type
|
WASH
|
Details
|
This solution was washed with water
|
Type
|
CUSTOM
|
Details
|
The precipitate formed during the wash
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
The organic solution was washed with satured sodium bicarbonate, during which
|
Type
|
CUSTOM
|
Details
|
more precipitate formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
The ethyl acetate phase of the filtrate was washed again with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine, dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with isopropyl ether
|
Type
|
CUSTOM
|
Details
|
a solid was obtained
|
Type
|
CUSTOM
|
Details
|
The combined solids obtained hereabove (51 g, 0.15 mol)
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered through Celite
|
Type
|
WASH
|
Details
|
after washing the filtering pad with more ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow residue which
|
Type
|
CUSTOM
|
Details
|
was triturated with isopropyl ether (200 ml)
|
Type
|
CUSTOM
|
Details
|
The pale yellow solid was collected (37.1 g, mp 161.5°-162.5° C)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=CC2=C(C=C(O2)CC=2N=C(OC2C)C2=CC=CC=C2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |